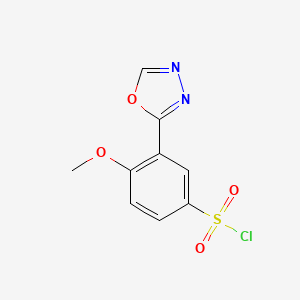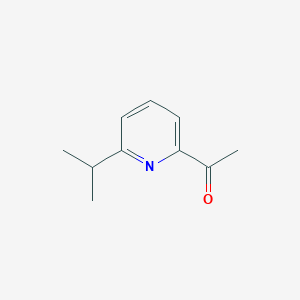
3,3,6-Trimethylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethylpiperazine-2,5-dione is an organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine and is characterized by the presence of three methyl groups and two ketone functionalities. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3,6-Trimethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate amino acid derivatives. For instance, the reaction of 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid with hydrochloride of methyl L-alaninate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce corresponding alcohols.
Aplicaciones Científicas De Investigación
3,3,6-Trimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and other industrial products
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to enhance the permeation of drugs through the skin, acting as a chemical permeation enhancer. This involves interactions with the skin’s lipid matrix and modulation of drug transport pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: A closely related compound with similar structural features but lacking one methyl group.
Alaptide: Another piperazine-2,5-dione derivative studied for its permeation-enhancing properties.
Uniqueness
3,3,6-Trimethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66449-54-5 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10) |
Clave InChI |
QWLLBIAYORQXSC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(C(=O)N1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)


![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)

![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)




![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)

